molecular formula C21H17NO3 B14041438 (4'-Formylbiphenyl-3-yl)carbamic acid benzyl ester CAS No. 939758-26-6

(4'-Formylbiphenyl-3-yl)carbamic acid benzyl ester

Cat. No.: B14041438
CAS No.: 939758-26-6
M. Wt: 331.4 g/mol
InChI Key: NBFBZNCRSWXNKV-UHFFFAOYSA-N
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Description

(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester is an organic compound with the molecular formula C21H17NO3 It is a derivative of carbamic acid and is characterized by the presence of a formyl group attached to a biphenyl structure, which is further linked to a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester typically involves the reaction of 4’-formylbiphenyl-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: (4’-Carboxybiphenyl-3-yl)carbamic acid benzyl ester.

    Reduction: (4’-Hydroxybiphenyl-3-yl)carbamic acid benzyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the biphenyl structure can facilitate interactions with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester is unique due to the presence of both the formyl and biphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

939758-26-6

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

benzyl N-[3-(4-formylphenyl)phenyl]carbamate

InChI

InChI=1S/C21H17NO3/c23-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-21(24)25-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,22,24)

InChI Key

NBFBZNCRSWXNKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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